molecular formula C27H24N2O7 B12945588 N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine

Cat. No.: B12945588
M. Wt: 488.5 g/mol
InChI Key: SBHNVTSOXOXKLK-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine: is a derivative of the amino acid asparagine. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides by preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine typically involves the protection of the amino and carboxyl groups of asparagine. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group, while the benzyloxycarbonyl (Cbz) group protects the side chain amine. The synthesis can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents ensures the production of high-quality peptides.

Chemical Reactions Analysis

Types of Reactions: N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Cbz groups using piperidine and hydrogenation, respectively.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC and HOBt.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) for Cbz removal.

    Coupling: DCC and HOBt in DMF or dichloromethane (DCM).

Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.

Scientific Research Applications

Chemistry: In chemistry, this compound is used in solid-phase peptide synthesis (SPPS) to create peptides for research and therapeutic purposes .

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine: In medicine, peptides synthesized from N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine are used in the development of peptide-based drugs and vaccines.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides and proteins.

Mechanism of Action

The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Cbz groups protect the amino and side chain amine groups, respectively, preventing unwanted side reactions during peptide bond formation. The deprotection steps allow for the sequential addition of amino acids to build the desired peptide sequence .

Comparison with Similar Compounds

Uniqueness: N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine is unique due to its specific protective groups, which make it particularly useful in the synthesis of peptides containing asparagine. Its stability and ease of deprotection make it a valuable tool in peptide chemistry.

Properties

Molecular Formula

C27H24N2O7

Molecular Weight

488.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C27H24N2O7/c30-24(29-27(34)35-15-17-8-2-1-3-9-17)14-23(25(31)32)28-26(33)36-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,28,33)(H,31,32)(H,29,30,34)/t23-/m0/s1

InChI Key

SBHNVTSOXOXKLK-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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